Lapatinib Ditosylate
Descripción general
Descripción
Lapatinib ditosilato es un fármaco activo por vía oral que se utiliza principalmente para el tratamiento del cáncer de mama y otros tumores sólidos. Es un inhibidor dual de la tirosina quinasa que interrumpe las vías HER2/neu y del receptor del factor de crecimiento epidérmico (EGFR) . Este compuesto se comercializa con los nombres comerciales Tykerb y Tyverb por Novartis .
Aplicaciones Científicas De Investigación
Lapatinib ditosilato se utiliza ampliamente en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente como terapia dirigida para el cáncer de mama HER2 positivo . La investigación ha demostrado que lapatinib ditosilato puede inhibir el crecimiento de las células cancerosas al bloquear las vías HER2 y EGFR . Además, se está estudiando su posible uso en el tratamiento de otros tipos de cáncer .
Mecanismo De Acción
Lapatinib ditosilato ejerce sus efectos uniéndose al bolsillo de unión al ATP de las tirosina quinasas EGFR y HER2, inhibiendo así su activación . Esta inhibición interrumpe las vías de señalización descendentes implicadas en el crecimiento y proliferación de las células cancerosas, deteniendo en última instancia la progresión del tumor .
Análisis Bioquímico
Biochemical Properties
Lapatinib Ditosylate is a potent inhibitor of the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding .
Cellular Effects
This compound has been shown to inhibit ERBB-driven tumor cell growth in vitro and in various animal models . It also induces ferroptosis and autophagic cell death . Furthermore, it has been found to inhibit the growth of EGFR-overexpressing HN5 and A-431 cells, as well as ErbB2-overexpressing BT474 and N87 cells .
Molecular Mechanism
This compound works by inhibiting the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) with a dissociation half-life of ≥300 minutes . This inhibition prevents receptor autophosphorylation upon ligand binding, thereby interrupting the HER2/neu and EGFR pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to cause dose-dependent changes in crypt length, mitotic rate, and goblet cell morphology over time in laboratory settings . Additionally, it has been found that the drug’s effects on cell growth inhibition are dose-dependent .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at a dose of 35 mg/kg/day was found to be safe for treating canine mammary gland tumors (cMGTs) for no more than 8 weeks . Weight loss and ALP elevation were observed as dose-limiting toxicities .
Metabolic Pathways
This compound undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . Fecal metabolites derived from three prominent pathways: N- and α-carbon oxidation, fluorobenzyl oxidative cleavage, and hydroxypyridine formation .
Transport and Distribution
This compound binds to serum proteins and is readily biotransformed in humans, giving rise to several metabolites . The drug’s distribution within cells and tissues is influenced by its binding to these proteins and its biotransformation .
Subcellular Localization
This compound acts intracellularly, directly targeting the tyrosine kinase domain of the receptor’s intracellular domain . This suggests that the drug localizes to the subcellular compartments where these receptors are located, such as the cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de lapatinib implica varios pasos clave, incluida la reacción de 4-cloro-6-yodo-quinazolina con 3-cloro-4-(3-fluorobenciloxi)anilina para formar N-[3-cloro-4-(3’-fluorobenciloxi)fenil]-6-yodo-quinazolina . Este intermedio se hace reaccionar entonces con (1,3-dioxolan-2-il)-2-(tributilestañil)furano, seguido de hidrólisis para producir 5-(4-{3-cloro-4-(3-fluorobenciloxi)anilino}-6-quinazolinil)-furano-2-carbaldehído . El último paso implica la formación de lapatinib ditosilato haciendo reaccionar el intermedio con ácido p-toluensulfónico .
Métodos de Producción Industrial
La producción industrial de lapatinib ditosilato implica el uso de técnicas avanzadas como la liofilización y la complejación con β-ciclodextrina para mejorar su solubilidad y biodisponibilidad . Estos métodos garantizan la producción de lapatinib ditosilato de alta pureza adecuado para aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Lapatinib ditosilato experimenta diversas reacciones químicas, incluidas reacciones de complejación, hidrólisis y sustitución .
Reactivos y Condiciones Comunes
Complejación: La β-ciclodextrina y la PVP K30 se utilizan comúnmente para formar complejos de inclusión con lapatinib ditosilato.
Hidrólisis: Las condiciones ácidas se utilizan para hidrolizar los intermedios durante la síntesis de lapatinib.
Sustitución: Reactivos como la 3-cloro-4-(3-fluorobenciloxi)anilina se utilizan en reacciones de sustitución para formar intermedios clave.
Productos Principales
El principal producto formado a partir de estas reacciones es lapatinib ditosilato, que se utiliza en formulaciones farmacéuticas para el tratamiento del cáncer .
Comparación Con Compuestos Similares
Lapatinib ditosilato es único en su inhibición dual de las tirosina quinasas HER2 y EGFR . Compuestos similares incluyen:
Trastuzumab: Un anticuerpo monoclonal que se dirige a HER2 pero no inhibe EGFR.
Erlotinib: Un inhibidor de la tirosina quinasa que se dirige a EGFR pero no a HER2.
La capacidad de lapatinib para inhibir tanto HER2 como EGFR lo convierte en una opción de tratamiento versátil y eficaz para ciertos tipos de cáncer .
Propiedades
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-77-7, 388082-78-8 | |
Record name | Lapatinib ditosylate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lapatinib Ditosylate?
A1: this compound is a dual tyrosine kinase inhibitor that selectively targets epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). []
Q2: How does this compound interact with its target receptors?
A2: this compound binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation. [] This inhibitory action disrupts downstream signaling pathways crucial for cellular proliferation and survival, such as the Ras/Raf MAPK and PI3K/Akt pathways. []
Q3: Can this compound's effect on HER3 impact its activity?
A3: Research suggests that although this compound inhibits HER2 phosphorylation, it can lead to the recovery of Akt phosphorylation in cells with specific PIK3CA mutations, despite continued HER3 inhibition. [] This suggests a potential role of HER3 in the development of resistance to this compound in certain contexts.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C39H46ClN3O8S2, with a molecular weight of 780.4 g/mol. [, , , , ]
Q5: Is there spectroscopic data available for this compound?
A5: Yes, several analytical techniques have been employed to characterize this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection [, , , , , ], HPLC with fluorescence detection (FLD) [], Differential Scanning Calorimetry (DSC) [, , ], and X-ray powder diffraction. [, ]
Q6: What are some challenges associated with this compound's physicochemical properties?
A6: this compound exhibits poor aqueous solubility, limiting its dissolution rate and potentially impacting its bioavailability. [, ] Various strategies have been investigated to overcome this challenge, including the development of solid dispersions [, ], nano-liposomal formulations, [] and inclusion complexes with β-cyclodextrin. []
Q7: Have different crystalline forms of this compound been identified?
A7: Yes, research has revealed the existence of different crystalline forms of this compound, including a stable poly-crystal form known as crystal form A, [] a monoclinic anhydrous form (Form 1), [] a channel hydrate, [] and a previously unreported anhydrous form (Form 2). [] These findings highlight the importance of polymorphism in drug development and the need to control crystal form during manufacturing to ensure consistent physicochemical properties and therapeutic performance.
Q8: What methods are commonly used for the analysis and quality control of this compound?
A8: The most common method for analyzing and quantifying this compound and its related substances is HPLC coupled with UV detection. [, , , , , ] Various HPLC methods have been developed and validated according to ICH guidelines, ensuring their accuracy, precision, and specificity. [, ]
Q9: How stable is this compound under different storage conditions?
A9: Research suggests that amorphous solid dispersions of this compound, particularly those utilizing Polystyrene Sulfonic Acid (PSSA), demonstrate enhanced physical stability compared to the pure amorphous drug. [] The strong intermolecular acid-base interactions between PSSA and this compound contribute to this improved stability by inhibiting crystallization under accelerated storage conditions. []
Q10: What formulation strategies have been explored to enhance the solubility and bioavailability of this compound?
A10: To enhance this compound's solubility and bioavailability, researchers have investigated several formulation approaches:
- Solid dispersions: Utilizing polymers like PSSA in amorphous solid dispersions improves drug dissolution and physical stability. [, ]
- Nano-liposomes: Encapsulating this compound in nano-liposomes shows promise in increasing its solubility and therapeutic efficacy. []
- Inclusion complexes: Forming inclusion complexes with β-cyclodextrin enhances solubility and dissolution rate. []
- Solvent rotary evaporation and hot melt extrusion: These techniques have been used to prepare solid dispersions for improved solubility and dissolution. []
Q11: What are the primary clinical applications of this compound?
A11: this compound has been approved for use in combination with other therapies for treating HER2-positive breast cancer, particularly in cases that have progressed following treatment with anthracyclines, taxanes, and Trastuzumab. [, , , ]
Q12: What is the mechanism behind this compound's efficacy in HER2-positive breast cancer?
A12: In HER2-positive breast cancer, this compound's therapeutic efficacy stems from its ability to block HER2 signaling, which is often overactive in these tumors. [, , , ] This targeted inhibition helps to control tumor growth and progression.
Q13: Are there any preclinical studies exploring this compound for other types of cancer?
A13: Yes, preclinical studies have investigated this compound as a potential treatment for HER2-positive gastric, esophageal, and gastroesophageal adenocarcinoma. [] While promising, these findings need further validation in clinical trials.
Q14: Have any biomarkers been identified for predicting this compound efficacy?
A14: Although HER2 overexpression is a primary indicator for this compound treatment, research suggests that mutations in the PIK3CA gene might play a role in resistance to HER2-targeted therapies, including this compound. [] Further research is needed to confirm PIK3CA mutations as predictive biomarkers for this compound efficacy.
Q15: What are some potential future directions for research on this compound?
A15: Future research on this compound could focus on:
Q16: Are there any known drug interactions with this compound?
A16: this compound is primarily metabolized by CYP3A4/5 and CYP2C19 enzymes. [] Concomitant administration of strong inhibitors or inducers of these enzymes could potentially alter this compound's pharmacokinetic profile and lead to drug interactions.
Q17: What are the known mechanisms of resistance to this compound?
A17: Acquired resistance to this compound poses a significant challenge in its clinical use. [] Although the exact mechanisms are not fully understood, research suggests that mutations in the PIK3CA gene, particularly in the helical (exon 9) and catalytic (exon 20) domains, might contribute to resistance to this compound. [] This acquired resistance may be attributed to the continued activation of the PI3K/Akt pathway despite this compound's inhibition of HER2 signaling.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.